5'-o-Acetyl-2',3'-o-isopropylideneadenosine
Overview
Description
5'-o-Acetyl-2',3'-o-isopropylideneadenosine, also known as this compound, is a useful research compound. Its molecular formula is C₁₅H₁₉N₅O₅ and its molecular weight is 349.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Derivatives : A study by Qiao Chun-hua (2009) reported the synthesis of N6,N6-bis(t-butoxycarbonyl)-2',3'-O-isopropylideneadenosine from adenosine, which has implications for chemical modifications of nucleosides (Qiao Chun-hua, 2009).
Stereospecific Radical Cyclization : Sugawara, Otter, and Ueda (1988) demonstrated a novel stereospecific radical cyclization of 2',3'-O-isopropylideneuridine and -adenosine 5'-aldehyde, leading to the production of cyclodihydrouridine and cycloadenosine derivatives. This study contributes to the understanding of nucleoside chemistry (Sugawara et al., 1988).
Cofactor Mimics for Biochemical Research : Comstock and Rajski (2004) synthesized azide-bearing cofactor mimics, such as aziridine 6, which have potential applications in probing DNA and protein methylation patterns (Comstock & Rajski, 2004).
Synthesis of Nucleosides and Medical Applications : The study by Ikehara and Tada (1967) focused on synthesizing 2'-deoxy- and 3'-deoxyadenosine from adenosine, providing insights into the synthesis of nucleosides and their applications in medicine (Ikehara & Tada, 1967).
Oligoribonucleotide Synthesis : Reese et al. (1975) described the preparation of ribonucleoside 2'-acetal 3'-esters by selective deacylation, important for oligoribonucleotide synthesis (Reese et al., 1975).
Photolysis in Nucleoside Chemistry : Baker and Horton (1972) explored the photolysis of azido sugar derivatives to generate 5′-aldehydes, which can be reduced to adenosine and uridine. This study contributes to the understanding of nucleoside transformations (Baker & Horton, 1972).
Mechanism of Action
Target of Action
It is known to be a derivative of adenosine, which generally interacts with adenosine receptors in the body .
Mode of Action
As an adenosine analog, it may interact with adenosine receptors, influencing various physiological processes .
Biochemical Pathways
Adenosine and its analogs are known to be involved in a wide range of biochemical pathways, including energy transfer, signal transduction, and neurotransmission .
Result of Action
As an adenosine analog, it may have a wide range of effects depending on the specific adenosine receptor it interacts with .
Safety and Hazards
Properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O5/c1-7(21)22-4-8-10-11(25-15(2,3)24-10)14(23-8)20-6-19-9-12(16)17-5-18-13(9)20/h5-6,8,10-11,14H,4H2,1-3H3,(H2,16,17,18)/t8-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPPMENETHBDES-IDTAVKCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C2C(C(O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=CN=C43)N)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15888-38-7 | |
Record name | 5′-Acetyl-2′,3′-isopropylideneadenosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15888-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5'-Acetyl-2',3'-isopropylenadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5'-acetyl-2',3'-isopropylenadenosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5'-O-Acetyl-2',3'-O-isopropylideneadenosine in the synthesis of modified nucleosides?
A1: this compound serves as a crucial starting material for synthesizing 2'-deoxyadenosine and 3'-deoxyadenosine (Cordycepin) []. The isopropylidene group in its structure acts as a protecting group for the 2' and 3' hydroxyl groups of adenosine. This protection allows for selective modifications at the 8-position and the 5'-hydroxyl group. The synthesis pathway described in the research utilizes this compound to introduce a bromine atom at the 8-position, which is then further manipulated to ultimately remove the 2' or 3' hydroxyl groups, leading to the desired deoxyadenosine derivatives.
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